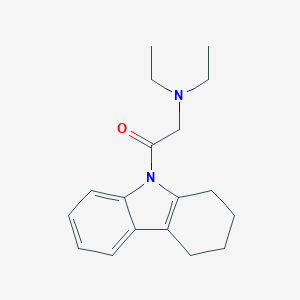
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide, also known as PHPS1, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a potent inhibitor of the enzyme, inositol-requiring enzyme 1 (IRE1), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress and is responsible for restoring ER homeostasis. PHPS1 has been shown to have potential applications in cancer research, as well as in the treatment of neurodegenerative diseases.
Mécanisme D'action
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide inhibits the endoribonuclease activity of IRE1, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA. XBP1 is a key transcription factor involved in the UPR pathway. Inhibition of IRE1 by 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide leads to the accumulation of misfolded proteins in the ER, ultimately leading to ER stress-induced apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have potent inhibitory effects on IRE1, leading to the accumulation of misfolded proteins in the ER and ultimately leading to apoptosis. Additionally, 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, reducing ER stress and improving neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of IRE1, making it a valuable tool for studying the UPR pathway. Additionally, 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also limitations to the use of 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the optimal concentration and duration of treatment with 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide may vary depending on the experimental system being used.
Orientations Futures
There are several potential future directions for research involving 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide. One area of interest is the development of more potent and selective inhibitors of IRE1. Additionally, further research is needed to fully understand the long-term effects of 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide on cells and tissues. Another potential area of research is the use of 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide in combination with other drugs or therapies, to enhance its therapeutic efficacy in cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide, and to determine its potential applications in the treatment of other neurological disorders.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide can be synthesized through a multistep process involving the reaction of 4-chlorophenol with several other reagents, including 2-hydroxyethylamine, ethyl chloroformate, and hydroxylamine hydrochloride. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have potential applications in cancer research. It has been demonstrated that the inhibition of IRE1 by 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent. Additionally, 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The inhibition of IRE1 by 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to reduce ER stress and improve neuronal survival in animal models.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N//'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(11)12-13)14-8-4-2-7(10)3-5-8/h2-6,13H,1H3,(H2,11,12) |
Clé InChI |
BXXLUKBAGKCLDB-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)OC1=CC=C(C=C1)Cl |
SMILES |
CC(C(=NO)N)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C(=NO)N)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)
